molecular formula C6H11ClN2O3 B2803575 (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 866319-07-5

(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B2803575
CAS No.: 866319-07-5
M. Wt: 194.62
InChI Key: UGFPHAAPBWUSLC-NDXJVULZSA-N
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Description

(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione(CAS: 866319-07-5) is a bicyclic lactam featuring a fused pyrrolidine-pyrrolidinone scaffold. Its molecular formula isC₆H₈N₂O₂ (MW: 140.14 g/mol), and it is commercially available with a purity >95% . The compound has garnered attention in medicinal chemistry due to its role as a precursor for synthesizing derivatives with anti-mycobacterial and antitumor activities, particularly when fused with indole rings . Its stereochemistry (3aR,6aS) contributes to its rigid conformation, which is critical for binding to biological targets.

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVCGCJYCUKMIM-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce more saturated cyclic compounds .

Scientific Research Applications

(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to derivatives and structurally related bicyclic lactams below. Key analogs include:

(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
  • CAS : 370879-53-1
  • Molecular Formula : C₁₇H₁₇N₂O₂ (MW: 281.33 g/mol)
  • Key Features : A benzyl group at the 5-position enhances lipophilicity, improving membrane permeability. This derivative is widely used in peptide mimetics and kinase inhibitor research .
  • Availability : Priced at $72.00/mg (1 mg scale), indicating higher synthetic complexity than the parent compound .
(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Hydrochloride
  • Molecular Formula : C₇H₁₀N₂O₂·HCl (MW: 176.63 g/mol)
  • Key Features : Methyl substitution at the 2-position introduces steric hindrance, while the hydrochloride salt improves aqueous solubility. Used in central nervous system (CNS) drug discovery .
Chloro- and Methoxy-Substituted Pyrido-Pyrrolo-Pyrazino-Indole-Diones (6b, 6c)
  • Key Features: These compounds, while distinct in core structure (pyrido-pyrrolo-pyrazino-indole), share functional group similarities. Chloro substituents enhance electrophilicity, whereas methoxy groups improve metabolic stability. Compound 6b showed a higher synthetic yield (65%) compared to the unsubstituted 6a (33%) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Purity
Parent Compound 140.14 Not reported Moderate (THF) >95%
5-Benzyl Derivative 281.33 Not reported Low (DMSO) >98%
2-Methyl Hydrochloride 176.63 Not reported High (aqueous) >95%
6b (Chloro-substituted) 321.72 306.3–306.7 Poor (DMSO/MeOH) ~65% yield

Notes:

  • The parent compound’s moderate solubility in THF makes it suitable for organic-phase reactions.
  • Hydrochloride salts (e.g., 2-methyl derivative) exhibit enhanced aqueous solubility, advantageous for in vitro assays .

Biological Activity

(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound characterized by a fused pyrrole and pyrrolidine ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of the biological activity of this compound, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C6H8N2O2
  • Molecular Weight : 144.14 g/mol
  • CAS Number : 2097520-03-9

The biological activity of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structural features of this compound allow it to modulate the activity of these targets through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated several areas where (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibits biological activity:

  • Antiproliferative Activity : Studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, its structural similarity to known antiproliferative agents has led to investigations into its potential as an anticancer drug.
  • CNS Activity : The compound has shown promise in studies related to central nervous system (CNS) effects, including analgesic and sedative properties. These effects are particularly relevant for developing new therapies for pain management and anxiety disorders.
  • Antimicrobial Properties : Preliminary studies indicate that (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and provided insights into the potential effects of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione:

StudyFindings
Malinka et al. (2005)Investigated pyrrolidine derivatives showing analgesic and CNS depressant activities. The study suggests that similar compounds may exhibit comparable effects.
Shen et al. (2010)Focused on the antiproliferative effects of pyrrolidine derivatives on cancer cell lines. The findings support further exploration of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in cancer therapy.
Yu et al. (2011)Discussed structural similarities between pyrrolidine derivatives and known bioactive compounds such as lamellarins, indicating potential for further pharmacological evaluation.

Comparative Analysis

Compared to other heterocyclic compounds with similar structures, (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione stands out due to its unique fused ring system that enhances its interaction with biological targets.

CompoundStructureBiological Activity
Pyrrolidine DerivativesSimple ring structureModerate CNS effects
Dicarboximide CompoundsMultiple functional groupsAntiproliferative activity
(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrroleFused ring systemAntiproliferative, CNS activity

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